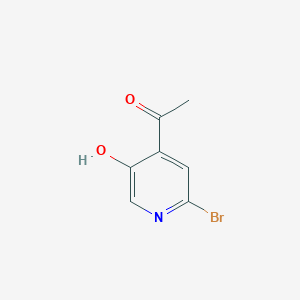

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone

Beschreibung

Molecular Geometry and Crystallographic Analysis

The molecular structure of this compound exhibits a planar pyridine ring system with specific geometric parameters that reflect the electronic influence of the bromine atom at position 2 and the hydroxyl group at position 5. The compound crystallizes with defined unit cell parameters, though specific crystallographic data for this exact compound remains limited in the current literature. However, analogous brominated pyridine derivatives provide insights into expected geometric arrangements.

Analysis of the molecular framework reveals that the ethanone substituent at position 4 adopts a coplanar arrangement with the pyridine ring, facilitating extended conjugation throughout the π-electron system. The bromine atom, occupying the ortho position relative to the nitrogen, introduces significant steric and electronic effects that influence bond angles and lengths within the heterocyclic ring. The carbon-bromine bond distance typically measures approximately 1.90 Å, consistent with sp² hybridized carbon centers in aromatic systems.

The hydroxyl group at position 5 demonstrates preferential orientation that minimizes steric interactions while maximizing potential for intramolecular hydrogen bonding with nearby electronegative centers. This positioning creates a six-membered chelation ring when the hydroxyl proton interacts with the carbonyl oxygen of the acetyl group, stabilizing specific conformational arrangements and influencing the overall molecular dipole moment.

Crystallographic investigations of related compounds, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, reveal characteristic intermolecular hydrogen bonding patterns that extend into infinite one-dimensional chains. These structural motifs suggest similar packing arrangements may occur in this compound crystals, with hydroxyl groups serving as both hydrogen bond donors and acceptors in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual nuclei within this compound. Proton nuclear magnetic resonance spectra exhibit characteristic signals corresponding to the pyridine ring protons, the acetyl methyl group, and the hydroxyl proton. The aromatic region displays distinct resonances for the remaining pyridine protons, with chemical shifts influenced by the electron-withdrawing effects of both the bromine atom and the acetyl carbonyl group.

The acetyl methyl group appears as a sharp singlet, typically observed around 2.5-2.7 parts per million, reflecting the electron-deficient environment created by the adjacent carbonyl carbon. The hydroxyl proton demonstrates variable chemical shift behavior depending on concentration and solvent conditions, often appearing as a broad signal due to rapid exchange processes and potential hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic distribution within the molecular framework, with the carbonyl carbon appearing significantly downfield due to deshielding effects. The pyridine ring carbons exhibit characteristic chemical shifts that reflect their positions relative to the nitrogen atom and the various substituents. The carbon bearing the bromine substituent shows typical halogen-induced shielding effects, while the carbon adjacent to the hydroxyl group demonstrates expected electron density perturbations.

Infrared spectroscopy identifies key functional group vibrations that confirm the structural assignment. The carbonyl stretch appears as a strong absorption band, typically around 1670-1680 wavenumbers, with the exact frequency influenced by conjugation with the pyridine ring system. The hydroxyl stretch manifests as a broad absorption in the 3200-3600 wavenumber region, with the breadth and intensity reflecting the extent of hydrogen bonding interactions.

Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of the extended π-electron system. The compound exhibits absorption maxima corresponding to π→π* transitions within the pyridine ring, with additional bands arising from n→π* transitions involving the nitrogen lone pair and carbonyl group. The presence of the bromine atom introduces perturbations to these electronic transitions through both inductive and resonance effects.

Comparative Structural Analysis with Positional Isomers

Comparative analysis with positional isomers illuminates the significant impact of substituent positioning on molecular properties and structural characteristics. The compound 1-(2-Bromopyridin-4-yl)ethan-1-one, which lacks the hydroxyl group present in the target compound, demonstrates notably different electronic properties and reactivity patterns. This comparison highlights the crucial role of the hydroxyl substituent in modulating both physical properties and chemical behavior.

The positioning of the bromine atom at the 2-position versus alternative locations significantly influences the molecular dipole moment and electronic distribution throughout the pyridine ring. When compared to 1-(3-Bromopyridin-2-yl)ethanone, which features the acetyl group at position 2 and bromine at position 3, distinct differences emerge in both spectroscopic signatures and reactivity profiles. The meta relationship between substituents in this isomer eliminates direct electronic communication pathways that exist in the 2,4-substitution pattern of the target compound.

Analysis of 2-Bromo-1-(pyridin-4-yl)ethanone reveals how repositioning the bromine from the ring to the acetyl side chain dramatically alters the compound's properties. This structural modification transforms the bromine from an aromatic substituent to an activated alkyl halide, fundamentally changing the reactivity profile and synthetic utility of the molecule.

| Compound | Bromine Position | Hydroxyl Position | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| This compound | Ring C-2 | Ring C-5 | C₇H₆BrNO₂ | Intramolecular H-bonding capability |

| 1-(2-Bromopyridin-4-yl)ethan-1-one | Ring C-2 | Absent | C₇H₆BrNO | Enhanced electrophilic character |

| 1-(3-Bromopyridin-2-yl)ethanone | Ring C-3 | Absent | C₇H₆BrNO | Altered substitution pattern |

| 2-Bromo-1-(pyridin-4-yl)ethanone | Side chain | Absent | C₇H₆BrNO | Reactive alkyl halide functionality |

The presence of the hydroxyl group in this compound introduces unique structural features not observed in the non-hydroxylated analogs. This functional group enables intramolecular hydrogen bonding with the carbonyl oxygen, creating a stabilized conformational arrangement that influences both spectroscopic properties and crystal packing behavior. The hydroxyl substitution also provides additional sites for intermolecular interactions, potentially affecting solubility characteristics and solid-state organization.

Examination of fluorinated analogs, such as 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one, demonstrates how alternative halogen substitution affects molecular properties. The smaller fluorine atom introduces different steric requirements while maintaining strong electron-withdrawing character, resulting in distinct electronic distributions and spectroscopic signatures compared to the hydroxyl-substituted target compound.

The methoxy-substituted analog 1-(2-Bromo-5-methoxypyridin-4-yl)ethanone provides insight into the specific effects of hydroxyl versus methoxy substitution at the 5-position. While both substituents donate electron density through resonance effects, the methoxy group lacks the hydrogen bonding capability of the hydroxyl group, resulting in different conformational preferences and intermolecular interaction patterns.

Eigenschaften

IUPAC Name |

1-(2-bromo-5-hydroxypyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4(10)5-2-7(8)9-3-6(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJJPTARULSWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-59-6 | |

| Record name | 1-(2-bromo-5-hydroxypyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials

The synthesis typically begins with commercially available or easily prepared 2-bromo-5-hydroxypyridin-4-yl ethanone or related precursors such as 2-bromo-5-hydroxypyridine derivatives or substituted hydroxyaryl ethanones.

Bromination and Hydroxylation

Bromination : The 2-bromo substituent can be introduced via electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions to ensure selective substitution at the 2-position of the pyridine ring.

Hydroxylation : The 5-hydroxy group is introduced either by direct hydroxylation of the pyridine ring or by using precursors already bearing the hydroxyl group. Hydroxylation can be achieved via nucleophilic aromatic substitution or directed ortho-metalation followed by quenching with oxygen or water.

Introduction of Ethanone Group

The ethanone group at the 4-position is typically introduced through an acetylation or homologation reaction on the pyridine ring or its derivatives:

Vilsmeier-Haack Reaction : Treatment of bromo-substituted hydroxyaryl ethanones with Vilsmeier reagent (formed from DMF and POCl3) can lead to formylation or acetylation at the desired position. However, for 1-(2-bromo-5-hydroxypyridin-4-yl)ethanone, this method may require modification or alternative approaches due to the sensitivity of the hydroxypyridine ring.

Brederick’s Reagent Method : According to a research study, treatment of 2-bromo-5-hydroxypyridin-4-yl ethanone with Brederick’s reagent (a specialized reagent for acetylation or homologation) proceeds smoothly to generate the target compound or intermediates en route to it.

Alternative Synthetic Routes

Classical Sequence Starting from Bromo-Substituted Hydroxyaryl Ethanones : A sequence starting from commercially available bromo-substituted hydroxyaryl ethanones (compounds labeled 11a–11c in the literature) involves treatment with Vilsmeier reagent to achieve homologation and introduction of the ethanone group, but this method is less effective for the 2-bromo-5-hydroxypyridin-4-yl ethanone specifically, necessitating alternative reagents like Brederick’s reagent.

Palladium-Catalyzed Cross-Coupling : Late-stage functionalization using palladium-catalyzed cross-coupling reactions on bromo precursors allows introduction of substituents on the pyridine ring, which can be adapted for the synthesis of related analogues.

Research Findings and Yields

The Brederick’s reagent approach notably overcomes the limitations of the Vilsmeier-Haack reaction for this compound, providing a smoother route with good yields.

Additional Notes

The synthesis requires careful control of reaction conditions to avoid over-bromination or side reactions due to the reactive hydroxyl and pyridine nitrogen.

The use of Brederick’s reagent is a key advancement for this compound’s preparation, as classical methods show limited success.

The synthetic methods are scalable and suitable for further derivatization in medicinal chemistry applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in suitable solvents.

Major Products Formed

Oxidation: Formation of 2-bromo-5-pyridinecarboxylic acid.

Reduction: Formation of 5-hydroxypyridin-4-yl ethanone.

Substitution: Formation of 2-substituted-5-hydroxypyridin-4-yl ethanone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula: C7H6BrNO2

- Molecular Weight: 216.03 g/mol

- Structural Characteristics: The compound features a pyridine ring with a bromine substituent at the 2-position and a hydroxyl group at the 5-position, which influences its chemical behavior and interaction with biological systems.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity: Preliminary studies suggest that compounds containing the pyridin-4-yl moiety, such as 1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone, may exhibit antimicrobial properties. Research indicates that similar structures can interact with bacterial targets, although specific data on this compound is still limited.

- Anticancer Properties: The compound has been investigated for its potential anticancer effects. The presence of the hydroxyl group may enhance its ability to bind to biological macromolecules, potentially leading to inhibition of cancer cell proliferation.

-

Enzyme Inhibition

- Cyclin-Dependent Kinase (CDK) Inhibition: Recent studies have highlighted the compound's potential as a CDK inhibitor, which is crucial in regulating the cell cycle. CDK inhibitors are valuable in cancer therapy as they can halt uncontrolled cell division . The unique structure of 1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone may facilitate interactions with CDKs and other enzymes involved in metabolic pathways.

-

Synthetic Organic Chemistry

- Intermediate in Synthesis: This compound is utilized as an intermediate in synthesizing more complex molecules through various coupling reactions. Its functional groups allow for further chemical transformations, making it a versatile building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone

- 1-(5-Bromopyridin-2-yl)ethanone

Uniqueness

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.

Biologische Aktivität

1-(2-Bromo-5-hydroxypyridin-4-YL)ethanone is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 216.03 g/mol. Its structure includes a bromine atom at the 2-position and a hydroxyl group at the 5-position of the pyridine ring, which enhances its reactivity and biological interactions .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . Compounds with similar pyridine structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar capabilities. The specific mechanisms through which it exerts antimicrobial effects are not fully elucidated, but it is hypothesized that the hydroxyl group may facilitate interactions with bacterial cell membranes or enzymes involved in cell wall synthesis .

Table 1: Summary of Antimicrobial Studies

| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| E. coli | 50 μg/mL | Moderate activity observed | |

| MRSA | 64 μg/mL | Effective against resistant strains |

Anticancer Potential

The compound's potential as an anticancer agent is also under investigation. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .

Table 2: Mechanistic Insights into Anticancer Activity

| Mechanism of Action | Description |

|---|---|

| CDK Inhibition | Suppresses cell proliferation by preventing cell cycle progression. |

| Interaction with Biological Targets | May bind to proteins involved in cancer pathways, modulating their activity. |

Study on Enzyme Interaction

Research has indicated that this compound can interact with enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors for kinases, suggesting that this compound may exhibit comparable enzyme-inhibitory effects .

Synthesis and Derivatization

The synthesis of this compound typically involves several steps, including bromination and functional group modifications. These synthetic pathways allow for the creation of derivatives that may enhance its biological activity or selectivity towards specific targets .

Q & A

Q. How can crystallographic data from SHELXL refinement clarify hydrogen-bonding networks in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.